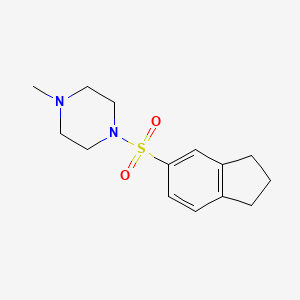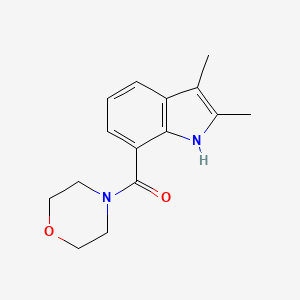
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one, also known as AMC or Azepanoylpyridazinone, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is not fully understood. However, studies have shown that this compound can inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer cell invasion and metastasis. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have various biochemical and physiological effects. Studies have shown that 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one can inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to inhibit the activity of MMPs, enzymes that play a crucial role in cancer cell invasion and metastasis. Furthermore, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has several advantages for laboratory experiments. This compound is stable and can be easily synthesized using various methods. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have low toxicity and can be easily administered to cells and animals. However, one of the limitations of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one. One of the future directions is to investigate the potential therapeutic applications of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one in various diseases, including cancer, inflammation, and neurological disorders. Additionally, future studies can focus on understanding the mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one and its effects on various signaling pathways. Furthermore, future studies can investigate the pharmacokinetics and pharmacodynamics of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one to determine its optimal dose and administration route. Finally, future studies can focus on developing novel analogs of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one with improved solubility and potency.
Conclusion:
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is a heterocyclic compound that has shown promising results in scientific research, particularly in the field of drug discovery. This compound has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been achieved using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied. Future studies can focus on investigating the potential therapeutic applications of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one, understanding its mechanism of action, and developing novel analogs with improved solubility and potency.
Méthodes De Synthèse
The synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been achieved using different methods. One of the most common methods used for the synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one involves the reaction of 2-methylpyridazine-3,6-dicarboxylic acid with azepanoyl chloride in the presence of triethylamine. This reaction results in the formation of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one. Other methods include the reaction of 2-methylpyridazine-3,6-dicarboxylic acid with azepan-1-ol in the presence of a coupling agent.
Applications De Recherche Scientifique
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has shown promising results in scientific research, particularly in the field of drug discovery. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has anti-inflammatory properties and can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have potential anticancer properties by inhibiting the proliferation and migration of cancer cells.
Propriétés
IUPAC Name |
6-(azepane-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-11(16)7-6-10(13-14)12(17)15-8-4-2-3-5-9-15/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPENOTAMGMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)





![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)


![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)

